4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclohexyl group, and a fluorophenyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using cyclohexylamine.
Incorporation of the fluorophenyl group: This step involves the coupling of the pyrazole derivative with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further studies are needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-N-cyclohexyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-N-cyclohexyl-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide
- 4-(benzyloxy)-N-cyclohexyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-(benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Biological Activity
4-(Benzyloxy)-N-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. The following sections detail specific biological activities associated with this compound.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory effects. For instance, compounds similar to this compound have shown substantial inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
Case Study:
In a study by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, significantly outperforming the standard drug dexamethasone (76% inhibition at 1 µM) .
Analgesic Properties
The analgesic effects of pyrazole compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pain pathway.
Research Findings:
In vivo studies have shown that pyrazole derivatives can reduce pain responses in animal models. For example, compounds tested in the same study by Selvam et al. demonstrated effective pain relief comparable to ibuprofen .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may also possess anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluating the effects of related pyrazole compounds on breast cancer cells (MDA-MB-231) found that certain derivatives inhibited cell proliferation and migration significantly. Specifically, one derivative exhibited IC50 values ranging from 6 to 63 µM against these cancer cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Pro-inflammatory Cytokines: The compound appears to modulate inflammatory pathways by inhibiting the production of key cytokines.
- COX Inhibition: Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent analgesic effects.
- Cell Proliferation Inhibition: The anticancer properties are likely due to interference with cell cycle progression and induction of apoptosis in cancer cells.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-18-11-13-20(14-12-18)27-15-21(29-16-17-7-3-1-4-8-17)22(26-27)23(28)25-19-9-5-2-6-10-19/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFLXXVJIRTKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.